Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Beschreibung
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
Eigenschaften
IUPAC Name |
ethyl 5-(3-methylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-28-21(27)18-15-11-29-19(22-16(25)10-12(2)3)17(15)20(26)24(23-18)14-8-6-13(4)7-9-14/h6-9,11-12H,5,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJFIKNFQLRPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 334.43 g/mol |
| IUPAC Name | Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thienopyridazine derivatives, which may extend to this compound. A paper disk diffusion assay was employed to evaluate its efficacy against various bacterial strains. The results indicated that modifications to the side chains significantly influenced antibacterial activity. For instance:
- Compounds with electron-withdrawing groups displayed reduced effectiveness against Gram-negative bacteria.
- The presence of a p-tolyl group was noted to enhance activity against certain Gram-positive strains.
Case Study
In a comparative study of thienopyridazines, compounds structurally related to ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were recorded as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 25 | 200 |
| Compound B | 12.5 | 50 |
| Ethyl Derivative | 6.3 | 25 |
These findings suggest that structural modifications can lead to significant variations in antibacterial potency.
Anticancer Activity
The anticancer potential of thienopyridazine derivatives has also been investigated. Preliminary results indicate that these compounds may inhibit cell proliferation in various cancer cell lines.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Specific studies have shown that derivatives similar to ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit:
- Increased expression of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic factors.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:
Key Structural and Functional Differences
Position 3 Aryl Groups :
- p-Tolyl (target) : Increases lipophilicity (logP ~3.2 estimated) compared to 4-CF3 (logP ~2.8) or 4-Cl (logP ~2.5), favoring CNS uptake .
- 4-Trifluoromethylphenyl () : Enhances metabolic stability but reduces passive diffusion due to polarity .
Position 5 Amide Modifications: 3-Methylbutanamido (target): Longer alkyl chain improves solubility in lipid matrices vs. acetylated analogs . Methylamino (Compound 66): Smaller substituent allows tighter binding to hydrophobic pockets in tau aggregates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
